molecular formula C17H24N2O5S B2392418 2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902906-40-4

2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2392418
CAS No.: 1902906-40-4
M. Wt: 368.45
InChI Key: FRUQWADVWPGWBX-UHFFFAOYSA-N
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Description

2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of 2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include the following steps:

    Formation of the octahydrobenzo[b][1,4]dioxin moiety: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the sulfonamide group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative, such as 3-methylbenzenesulfonyl chloride, under basic conditions.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.

Industrial production methods may involve optimizing these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

2-(3-methylphenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-[(3-methylphenyl)sulfonylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-12-3-2-4-14(9-12)25(21,22)18-11-17(20)19-13-5-6-15-16(10-13)24-8-7-23-15/h2-4,9,13,15-16,18H,5-8,10-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUQWADVWPGWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NC2CCC3C(C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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